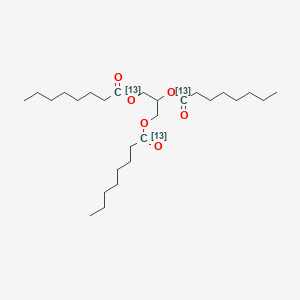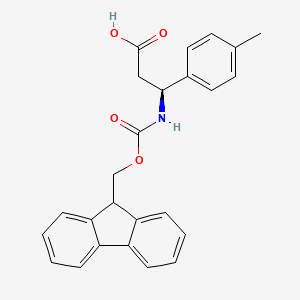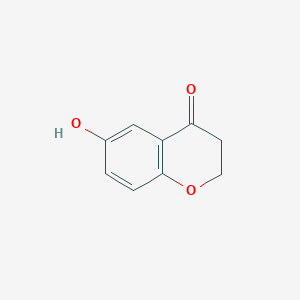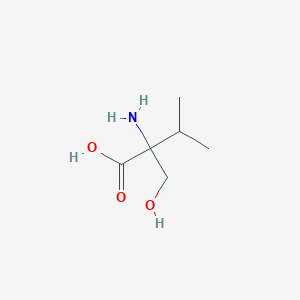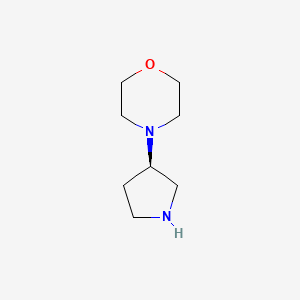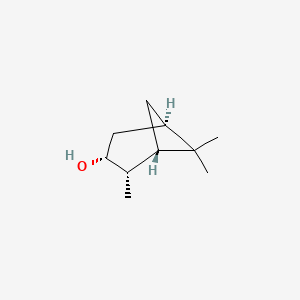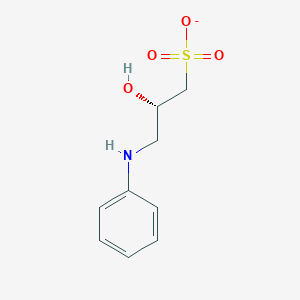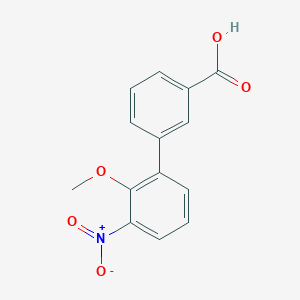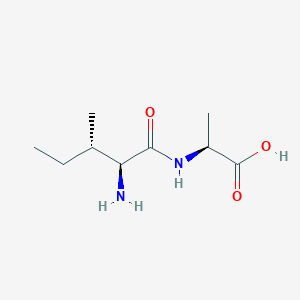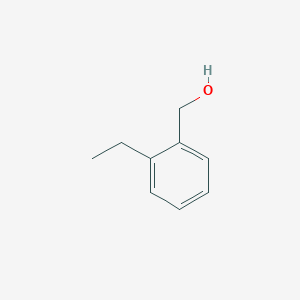
(2-Ethylphenyl)methanol
Übersicht
Beschreibung
“(2-Ethylphenyl)methanol” is a chemical compound with the molecular formula C9H12O . It is also known as 2-Methylphenethyl alcohol, Benzeneethanol, 2-methyl-, o-Methylphenethyl alcohol, Phenethyl alcohol, o-methyl-, and "BENZENEETHANOL, 2-METHYL-" .
Synthesis Analysis
The synthesis of “(2-Ethylphenyl)methanol” can be achieved through various protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu (II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .Molecular Structure Analysis
The molecular structure of “(2-Ethylphenyl)methanol” is characterized by a molecular weight of 136.191 Da and a monoisotopic mass of 136.088821 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Ethylphenyl)methanol” include a molecular formula of C9H12O, an average mass of 136.191 Da, and a monoisotopic mass of 136.088821 Da .Wissenschaftliche Forschungsanwendungen
Solvent Effects on Hydrogen Bonding and Rotation Barriers
2-Alkoxyphenyl(α,α-dialkyl)methanols, including compounds similar to (2-Ethylphenyl)methanol, have been studied for their behavior in different solvents. Lomas and Adenier (2001) examined the solvent effects on hydrogen bonding and rotation barriers in these compounds. Their findings provide insights into the stabilization and conformational behaviors of such molecules in various solvents, which could be crucial for understanding their interactions in different chemical environments (Lomas & Adenier, 2001).
Impact on Lipid Dynamics in Biological Membranes
Methanol, a related compound, significantly influences lipid dynamics in biological membranes. Nguyen et al. (2019) demonstrated that methanol affects the kinetics of lipid transfer and flip-flop in biological systems. This research has implications for the understanding of membrane dynamics and the interaction of alcohol-based compounds with lipid bilayers (Nguyen et al., 2019).
Photodecarboxylation Studies
Jiménez, Miranda, and Tormos (1995) explored the photolysis of 2-phenylpropionic acid, which leads to the formation of compounds including 2-ethylphenyl derivatives. This study contributes to understanding the photochemical behavior of such compounds and their potential applications in photodecarboxylation processes (Jiménez, Miranda, & Tormos, 1995).
Catalytic Conversion of Methanol to Higher Alcohols
Methanol, a compound related to (2-Ethylphenyl)methanol, can be catalytically converted into higher alcohols, as demonstrated by Moran et al. (2011). This process, using an iridium catalyst, is a significant advancement in the use of methanol as a chemical feedstock and opens up possibilities for the synthesis of complex alcohols (Moran et al., 2011).
Application in Polymer Light-Emitting Diodes
Huang et al. (2009) reported the use of alcohol-soluble neutral conjugated polymers in polymer light-emitting diodes (PLEDs). Their findings highlight the potential application of such compounds in the development of advanced materials for electronic devices (Huang et al., 2009).
Biological Conversion to Specialty Chemicals
Whitaker et al. (2017) explored the conversion of methanol, a related compound, to specialty chemicals in Escherichia coli. This study opens up avenues for using methanol derivatives in biotechnological applications and the sustainable production of value-added chemicals (Whitaker et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, Ethylene glycol, indicates that it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure if swallowed . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Eigenschaften
IUPAC Name |
(2-ethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUIQTMDIOLKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411371 | |
| Record name | 2-Ethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylphenyl)methanol | |
CAS RN |
767-90-8 | |
| Record name | 2-Ethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of Nucleoside 2-deoxyribosyltransferase from Trypanosoma brucei with (2-Ethylphenyl)methanol bound?
A1: While the provided abstract [] does not describe the results of the crystallographic study, obtaining the crystal structure of Nucleoside 2-deoxyribosyltransferase (NDT) from Trypanosoma brucei with (2-Ethylphenyl)methanol bound is significant. It suggests that (2-Ethylphenyl)methanol might interact with and potentially inhibit this enzyme. NDT plays a crucial role in the salvage pathway of purine nucleotide biosynthesis in Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). Therefore, understanding the interaction of (2-Ethylphenyl)methanol with this enzyme could be valuable for developing new therapeutic strategies against this parasitic disease. Further details about the binding site, interactions, and potential inhibitory effects would be revealed in the full research article.
Q2: Does the inclusion of (2-Ethylphenyl)methanol in the hexacarbonyldicobalt complex influence its biological activity?
A2: Yes, while the (2-Ethylphenyl)methanol itself is not the primary focus in the study on hexacarbonyldicobalt complexes [], the research suggests that the organic ligand attached to the hexacarbonyldicobalt moiety can influence the biological activity. Comparing the aspirin derivative [2-acetoxy-(2-propynyl)benzoate]hexacarbonyldicobalt (Co-ASS) and hexacarbonyl[μ-(2-ethylphenyl)methanol]dicobalt (Co-EPM) showed that despite both acting as CO-releasing molecules (CO-RMs), they exhibited different effects on malignant pleural mesothelioma (MPM) cells. Specifically, Co-EPM induced an increase in senescent cells, while Co-ASS did not, highlighting the role of the organic ligand in determining the specific biological outcome []. This finding suggests that modifications to the (2-Ethylphenyl)methanol structure within the complex could be further explored to fine-tune the biological activity and target specific cell responses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



